molecular formula C18H19N3O2S B2996747 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898444-83-2

2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2996747
CAS No.: 898444-83-2
M. Wt: 341.43
InChI Key: BGAYELMDHYVQTP-UHFFFAOYSA-N
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Description

2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a phenylsulfonyl group

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

It’s known that benzimidazole derivatives can interact with various targets, leading to a range of biological effects . For instance, some 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazoles were tested for gene activation on ER α-positive MCF-7 breast cancer cells .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially be involved in the synthesis or metabolic breakdown of the compound.

Pharmacokinetics

The success of the sm coupling reaction, which could be involved in the compound’s synthesis or metabolism, is attributed to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

The success of the sm coupling reaction, which could be involved in the compound’s synthesis or metabolism, is attributed to the exceptionally mild and functional group tolerant reaction conditions .

Future Directions

The future directions for research on this compound could include further optimization of the synthesis process, more detailed investigation of its mechanism of action, and preclinical and clinical testing to evaluate its potential as a therapeutic agent for inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.

    Introduction of the piperidine ring: The piperidine ring can be synthesized separately and then attached to the benzimidazole core through a series of coupling reactions.

    Phenylsulfonyl group attachment: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole or piperidine rings.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: shares structural similarities with other benzimidazole derivatives and piperidine-containing compounds.

    Piperidine derivatives: These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Benzimidazole derivatives: These compounds are also widely studied for their pharmacological potential, particularly as antiviral and anticancer agents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities compared to other similar compounds. The presence of both the benzimidazole and piperidine rings, along with the phenylsulfonyl group, may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAYELMDHYVQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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